Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl-
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Overview
Description
Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- is an organic compound with a unique structure that includes an oxirane ring, a phenylethynyl group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- typically involves the reaction of 2-iodoanisole with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, such as copper(I) iodide. The reaction is carried out in a solvent like triethylamine under a nitrogen atmosphere . The resulting product is then purified through column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include diols or carboxylic acids.
Reduction: Products include phenylethyl derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to ring-opening reactions. The phenylethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxymethyl group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Oxirane, phenyl-: Similar structure but lacks the methoxymethyl group.
2-(2-phenylethyl)oxirane: Similar structure but lacks the methoxymethyl group.
2-methyl-2-(2-phenylethynyl)oxirane: Similar structure but has a methyl group instead of a methoxymethyl group .
Properties
IUPAC Name |
2-(methoxymethyl)-3-(2-phenylethynyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-9-12-11(14-12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIABQFRGICIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(O1)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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